molecular formula C12H11NO2S B1267991 3-(Benzenesulfonyl)aniline CAS No. 26815-49-6

3-(Benzenesulfonyl)aniline

Cat. No.: B1267991
CAS No.: 26815-49-6
M. Wt: 233.29 g/mol
InChI Key: RNDWVSUBNRMXMN-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)aniline is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-(Benzenesulfonyl)aniline has been utilized in the synthesis of various chemical compounds. For example, it is used in the synthesis of benzo-γ-carboline alkaloid cryptosanginolentine, showcasing its versatility in organic synthesis (Miki et al., 2007).
  • Its reactivity with other functional groups has been explored. For instance, its reaction with equimolar amounts of aniline and piperidine resulted in the formation of corresponding sulfonamides while retaining the benzoxazine moiety (Tarasov et al., 2002).

Polymerization and Material Science

  • This compound derivatives have been incorporated in the polymerization process. For instance, aniline sulfonic acid derivatives have been polymerized into layered double hydroxide (LDH) structures, which were then studied for their electrochemical properties (Moujahid et al., 2005).
  • The effects of para substitution on the dissociation of N-Phenylbenzenesulfonamides, which can include derivatives of this compound, have been investigated, providing insights into their potential use in various chemical applications (Mansfeld et al., 2004).

Environmental Applications

  • Benzenesulfonic acid doped polyaniline nanorods, which can be synthesized using derivatives of this compound, have been used for the decolorization of simulated reactive dye bath effluent, indicating its potential application in wastewater treatment (Venkatachalam & Seralathan, 2017).
  • The adsorption of aromatic compounds, such as benzenesulfonic acid, on activated carbons was studied, which is relevant for environmental remediation processes (Faria et al., 2008).

Mechanism of Action

While the specific mechanism of action for 3-(Benzenesulfonyl)aniline is not mentioned, sulfonamides, in general, are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Safety and Hazards

While specific safety data for 3-(Benzenesulfonyl)aniline is not available, compounds with similar structures, such as benzenesulfonyl chloride, are considered hazardous . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

While specific future directions for 3-(Benzenesulfonyl)aniline are not mentioned, sulfonic acids, which are organic analogs of sulfuric acid, have been widely used in various fields, indicating potential future applications .

Properties

IUPAC Name

3-(benzenesulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDWVSUBNRMXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333144
Record name 3-(benzenesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26815-49-6
Record name 3-(Phenylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26815-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(benzenesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzenesulfonyl)aniline
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